molecular formula C8H9F2N3O2 B1523111 3-Amino-1-[4-(difluoromethoxy)phenyl]urea CAS No. 1094769-82-0

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Cat. No.: B1523111
CAS No.: 1094769-82-0
M. Wt: 217.17 g/mol
InChI Key: BQYFMQUDGGMVPE-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a chemical compound with the molecular formula C8H9F2N3O2 . Its molecular weight is 217.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens in an amino group is replaced by a [4-(difluoromethoxy)phenyl] group .


Physical and Chemical Properties Analysis

This compound is a powder . Its boiling point and specific storage conditions are not provided in the sources I found .

Scientific Research Applications

Waste Nitrogen Excretion

Phenylacetylglutamine (PAG), derived from phenylacetate or phenylbutyrate after β-oxidation, has been evaluated as an alternative to urea for waste nitrogen excretion in patients with inborn errors of urea synthesis. This research indicates the potential of PAG to replace urea in specific metabolic conditions, offering an alternative pathway for nitrogen waste excretion and demonstrating the capacity of phenylbutyrate to modulate nitrogen metabolism (Brusilow, 1991).

Urea Cycle Disorders

Studies have shown that sodium phenylbutyrate, used in treating urea cycle disorders, creates alternative pathways for nitrogen excretion by conjugating glutamine to form phenylacetylglutamine, which is excreted in urine. The treatment impacts branched-chain amino acid (BCAA) metabolism, indicating a need for careful management of dietary protein and potential supplementation of BCAAs (Scaglia, 2010). A longitudinal study by the Urea Cycle Disorders Consortium provided insights into the prevalence, morbidity, and treatment outcomes of various urea cycle disorders, highlighting the significance of metabolic management in these conditions (Batshaw, Tuchman, Summar, & Seminara, 2014).

Metabolism and Nutritional Management

A study on nutritional management and amino acid supplementation in urea cycle disorders demonstrated that sodium phenylbutyrate significantly impacts BCAA metabolism, suggesting that protein restriction and amino acid supplementation should be carefully balanced in patients undergoing treatment for these disorders (Scaglia, 2004). The research indicates that the management of urea cycle disorders involves not only addressing the underlying enzymatic deficiencies but also carefully managing diet and amino acid levels to optimize patient outcomes.

Future Directions

The future directions for research and applications involving 3-Amino-1-[4-(difluoromethoxy)phenyl]urea are not specified in the sources I found. The potential for future work would depend on the specific properties and reactivity of the compound .

Biochemical Analysis

Biochemical Properties

3-Amino-1-[4-(difluoromethoxy)phenyl]urea plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazinecarboxamide, N-[4-(difluoromethoxy)phenyl], affecting its biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest at the G2/M phase in certain cell lines, thereby affecting cell proliferation and growth . Additionally, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in the expression levels of target genes, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, including changes in organ function and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations within cells . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with other biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYFMQUDGGMVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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